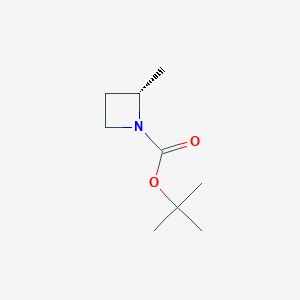

tert-butyl (2S)-2-methylazetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-ブチル(2S)-2-メチルアゼチジン-1-カルボン酸エステル: は、4員環の窒素含有複素環であるアゼチジンのクラスに属する化学化合物です。この化合物は、アゼチジン環の窒素原子にtert-ブチルエステル基が結合していることを特徴としています。その独特の構造的特徴と反応性により、有機合成と医薬品化学において注目されています。

準備方法

合成経路と反応条件: tert-ブチル(2S)-2-メチルアゼチジン-1-カルボン酸エステルの合成は、通常、適切な前駆体を制御された条件下で環化する反応により行われます。一般的な方法の一つは、tert-ブチル2-ブロモアセテートと(S)-2-メチルアゼチジンを、ナトリウムヒドリドなどの塩基存在下で反応させる方法です。この反応は求核置換反応を経て進行し、目的のアゼチジン誘導体が生成されます。

工業的製造方法: tert-ブチル(2S)-2-メチルアゼチジン-1-カルボン酸エステルの工業的製造には、効率と収率を高めるために連続フロープロセスが採用される場合があります。 フローマイクロリアクターシステムは、様々な有機化合物へのtert-ブトキシカルボニル基の直接導入のために開発されており、従来のバッチプロセスと比較してより効率的で持続可能なアプローチを提供します .

化学反応の分析

反応の種類: tert-ブチル(2S)-2-メチルアゼチジン-1-カルボン酸エステルは、以下を含む様々な化学反応を起こします。

求核置換反応: この化合物は、tert-ブチルエステル基を他の求核剤で置き換えることができる求核置換反応を起こすことができます。

酸化と還元: アゼチジン環は、酸化と還元反応を起こすことができ、異なる誘導体が生成されます。

脱離反応: この化合物は、特にカリウムtert-ブトキシドのような強塩基の存在下で、脱離反応を起こしてアルケンを生成することができます.

一般的な試薬と条件:

求核置換反応: ナトリウムヒドリドやカリウムtert-ブトキシドなどの試薬が一般的に使用されます。

酸化: tert-ブチルヒドロペルオキシドなどの酸化剤を使用できます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、求核置換反応は様々な置換アゼチジンを生成する可能性があり、酸化と還元は異なる酸化または還元された誘導体を生成する可能性があります。

科学研究への応用

化学: 有機合成において、tert-ブチル(2S)-2-メチルアゼチジン-1-カルボン酸エステルは、より複雑な分子の合成のための構成要素として使用されます。

生物学と医学: この化合物は、医薬品化学、特に新規医薬品の設計において潜在的な用途があります。アゼチジン含有化合物は、抗菌性、抗ウイルス性、抗がん性について研究されています。 tert-ブチルエステル基の存在は、安定性とバイオアベイラビリティを高めることで、薬剤候補の薬物動態特性を向上させることができます .

産業: 化学産業では、tert-ブチル(2S)-2-メチルアゼチジン-1-カルボン酸エステルは、農薬、ポリマー、その他の特殊化学品の製造における中間体として使用することができます。その反応性と汎用性は、様々な工業プロセスにおいて貴重な成分となっています。

科学的研究の応用

Chemistry: In organic synthesis, tert-butyl (2S)-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Azetidine-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of the tert-butyl ester group can improve the pharmacokinetic properties of drug candidates by enhancing their stability and bioavailability .

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.

作用機序

tert-ブチル(2S)-2-メチルアゼチジン-1-カルボン酸エステルの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、反応条件に応じて、求核剤または求電子剤として作用することができます。生物系では、酵素や受容体と相互作用し、生化学経路の調節につながる可能性があります。 関与する正確な分子標的と経路は、特定の用途やコンテキストによって異なる可能性があります .

類似の化合物との比較

類似の化合物:

tert-ブチル(2S)-(p-トリルスルホニルオキシ)プロピオネート: キラールインドール誘導体の合成に使用される類似の化合物.

tert-ブチルクロリド: 様々な有機反応で使用されるtert-ブチルエステル.

tert-ブチルヒドロペルオキシド: tert-ブチルエステルの合成に使用される酸化剤.

独自性: tert-ブチル(2S)-2-メチルアゼチジン-1-カルボン酸エステルは、tert-ブチルエステル基と組み合わされたアゼチジン環構造により、独自性を持ちます。この組み合わせは、反応性と安定性に独特の特徴を与え、合成化学と医薬品化学の両方で価値のあるものとなっています。

類似化合物との比較

tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate: A similar compound used in the synthesis of chiral indole derivatives.

tert-Butyl chloride: A tert-butyl ester used in various organic reactions.

tert-Butyl hydroperoxide: An oxidizing agent used in the synthesis of tert-butyl esters.

Uniqueness: tert-Butyl (2S)-2-methylazetidine-1-carboxylate is unique due to its azetidine ring structure combined with the tert-butyl ester group This combination imparts distinct reactivity and stability, making it valuable in both synthetic and medicinal chemistry

特性

分子式 |

C9H17NO2 |

|---|---|

分子量 |

171.24 g/mol |

IUPAC名 |

tert-butyl (2S)-2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-7-5-6-10(7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |

InChIキー |

QWHDUFSDHJKMJP-ZETCQYMHSA-N |

異性体SMILES |

C[C@H]1CCN1C(=O)OC(C)(C)C |

正規SMILES |

CC1CCN1C(=O)OC(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)

![[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716519.png)

![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)

![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)